In Vivo Sorbitol Suppression: AD-5467 Versus Early 3-Thioxo-Benzoxazine Congeners and Structurally Non-Optimized Analogs
AD-5467 was selected as the development candidate because it achieved potent in vivo inhibition of sorbitol accumulation in the rat sciatic nerve, whereas numerous other 3-thioxo-1,4-benzoxazine-4-acetic acid derivatives evaluated in the same study—including those described in earlier patent literature (Japanese Patent Application Laid-Open No. 40264/86)—exhibited only weak activity in this assay and were deemed unsatisfactory as practical medicines [1][2]. The key structural determinant conferring in vivo potency was the presence of an isopropyl group at the 2-position of the 3-thioxo-benzoxazine scaffold; compounds lacking this feature were ineffective [1].
| Evidence Dimension | In vivo inhibition of sorbitol accumulation in rat sciatic nerve following oral administration |
|---|---|
| Target Compound Data | Highly potent in vivo activity; compound 46 (AD-5467) selected as a candidate for further development from this series |
| Comparator Or Baseline | Early 3-thioxo-1,4-benzoxazine-4-acetic acid derivatives from JP Laid-Open No. 40264/86; only weakly inhibitory to sorbitol accumulation when administered orally to diabetic animals |
| Quantified Difference | Qualitative threshold: comparator compounds deemed 'not satisfactory for practical application as medicines'; AD-5467 crossed the efficacy threshold for development candidacy based on potent in vivo sorbitol suppression |
| Conditions | In vivo rat sciatic nerve sorbitol accumulation assay; oral administration to diabetic animals |
Why This Matters
For procurement decisions, this establishes that not all 3-thioxo-benzoxazine derivatives are functionally equivalent—only the 2,8-diisopropyl substitution pattern conferred the in vivo potency required for meaningful pharmacological investigation.
- [1] Tawada H, Sugiyama Y, Ikeda H, Yamamoto Y, Meguro K. Studies on antidiabetic agents. IX. A new aldose reductase inhibitor, AD-5467, and related 1,4-benzoxazine and 1,4-benzothiazine derivatives: synthesis and biological activity. Chem Pharm Bull (Tokyo). 1990 May;38(5):1238-45. doi: 10.1248/cpb.38.1238. PMID: 2118427. View Source
- [2] Meguro K, Ikeda H, Yamamoto Y. Thiolactam-N-acetic acid derivatives, their production and use. European Patent EP0243018A1. Filed 1987-04-21. Published 1987-10-28. View Source
